N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the cyclopropyl group through cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoxaline core and piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring may interact with various receptors and enzymes, modulating their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.
Other Quinoxaline Derivatives: Often lack the piperazine ring or cyclopropyl group, resulting in different chemical and biological properties.
Piperazine Derivatives: May not contain the quinoxaline core, leading to variations in their mechanism of action and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoxaline core, piperazine ring, and cyclopropyl group. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
1558714-07-0 |
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Molecular Formula |
C22H23F2N5 |
Molecular Weight |
395.4 |
Purity |
98 |
Origin of Product |
United States |
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